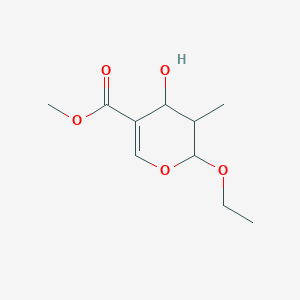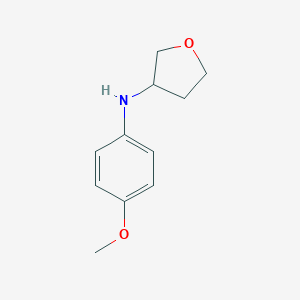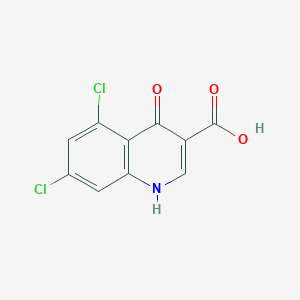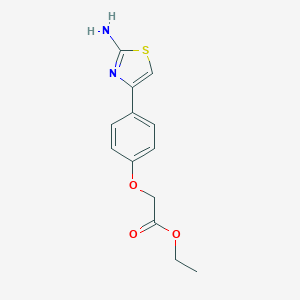![molecular formula C12H16N2O4 B061267 4-[2-(3-Nitrophenoxy)ethyl]morpholine CAS No. 182618-90-2](/img/structure/B61267.png)
4-[2-(3-Nitrophenoxy)ethyl]morpholine
Vue d'ensemble
Description
“4-[2-(3-Nitrophenoxy)ethyl]morpholine” is a chemical compound with the molecular formula C12H16N2O4 . It has a molecular weight of 252.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-[2-(3-Nitrophenoxy)ethyl]morpholine” is 1S/C12H16N2O4/c15-14(16)11-1-3-12(4-2-11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[2-(3-Nitrophenoxy)ethyl]morpholine” has a melting point of 80 - 82°C . It has a density of 1.2±0.1 g/cm3 . The compound’s boiling point is 410.8±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate : This study discusses the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for the creation of biologically active compounds, using a method that involves 4-[2-(3-Nitrophenoxy)ethyl]morpholine (Xiong et al., 2019).
Reaction with Ethyl Azidoformate : The paper describes reactions of ethyl azidoformate with morpholine, yielding various products, showcasing the reactivity of morpholine derivatives (Tsuchida et al., 1980).
Nickel-catalyzed Formation of a Carbon-Nitrogen Bond : This research involves the treatment of ketones with morpholine, demonstrating the utility of morpholine in facilitating carbon-nitrogen bond formation (Ueno, Shimizu, & Kuwano, 2009).
Water-Mediated Three-Component Reactions : The study developed a method for synthesizing compounds like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, which are intermediates for aurora 2 kinase inhibitors, using environmentally benign conditions (Xu et al., 2015).
Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate : The study discusses the synthesis of an intermediate for antiobesity agent rimonabant, showcasing the versatility of morpholine derivatives in drug synthesis (Hao Zhi-hui, 2007).
Novel Morpholin-3-one Derivatives Induced Apoptosis : This research explored the effects of new morpholin-3-one derivatives on lung cancer cells, indicating their potential as anti-cancer drugs (Qiuxia He et al., 2007).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
4-[2-(3-nitrophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-2-1-3-12(10-11)18-9-6-13-4-7-17-8-5-13/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARIMLSZORYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388164 | |
| Record name | 4-[2-(3-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Nitrophenoxy)ethyl]morpholine | |
CAS RN |
182618-90-2 | |
| Record name | 4-[2-(3-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)




![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)


